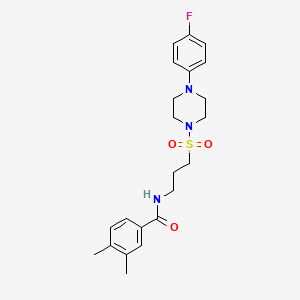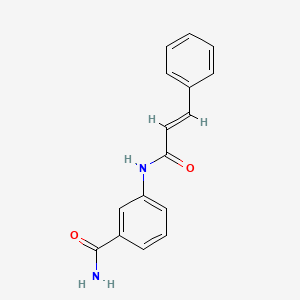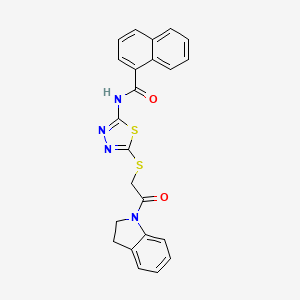
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone” often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule from smaller, fluorinated building blocks .
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
The incorporation of fluorine atoms into organic molecules has significant implications for drug discovery. Fluorine-containing compounds constitute more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Let’s explore how this compound fits into the medicinal chemistry landscape:
Anticancer Agents:Electrochemistry and Sensing Applications
The compound’s unique structure makes it interesting for electrochemical studies and sensing applications:
Electrochemical Sensors:Propiedades
IUPAC Name |
(2-ethoxyphenyl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO3/c1-2-26-17-6-4-3-5-16(17)19(25)24-11-12-27-18(13-24)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCOPCOTLUSVGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyphenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)
![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)


![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)
![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)


![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)